molecular formula C26H40N6 B10894608 4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone

4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone

Cat. No.: B10894608
M. Wt: 436.6 g/mol
InChI Key: HHQKHCBLIXHWBX-GPAWKIAZSA-N
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Description

4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in research and industrial contexts .

Properties

Molecular Formula

C26H40N6

Molecular Weight

436.6 g/mol

IUPAC Name

N,N'-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C26H40N6/c1-7-31(8-2)25-15-11-23(12-16-25)21-27-29(5)19-20-30(6)28-22-24-13-17-26(18-14-24)32(9-3)10-4/h11-18,21-22H,7-10,19-20H2,1-6H3/b27-21+,28-22+

InChI Key

HHQKHCBLIXHWBX-GPAWKIAZSA-N

Isomeric SMILES

CCN(C1=CC=C(C=C1)/C=N/N(CCN(/N=C/C2=CC=C(C=C2)N(CC)CC)C)C)CC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN(C)CCN(C)N=CC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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